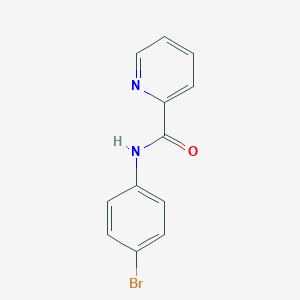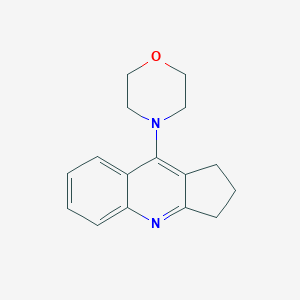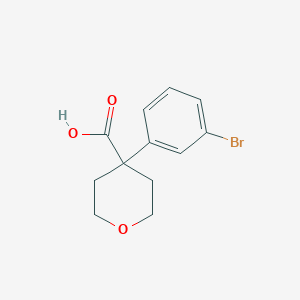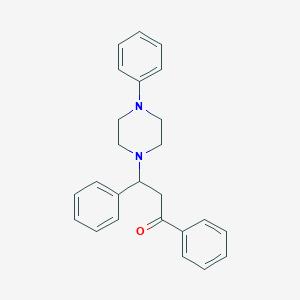
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone, also known as PPP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of arylalkyl ketones and has a molecular weight of 368.5 g/mol. PPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased dopamine signaling can have a range of effects on the central nervous system, including increased motivation and reward-seeking behavior.
Effets Biochimiques Et Physiologiques
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased sensitivity to the effects of drugs such as cocaine and amphetamine. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the effects of dopamine-related disorders and drugs. However, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has some limitations, including its potential toxicity and the fact that it can interact with other neurotransmitter systems, making it difficult to isolate the effects of dopamine signaling.
Orientations Futures
There are several potential future directions for research involving 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. One area of interest is the potential use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a treatment for Parkinson's disease and other dopamine-related disorders. Another area of interest is the use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a tool for studying the effects of drugs on the central nervous system, particularly in relation to addiction and reward-seeking behavior. Additionally, there is potential for the development of new compounds based on the structure of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone that may have improved selectivity and efficacy.
Méthodes De Synthèse
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. In the Friedel-Crafts acylation reaction, benzene is treated with acetyl chloride in the presence of aluminum chloride to form acetophenone. The acetophenone is then reacted with benzene and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. In the Mannich reaction, acetophenone is reacted with formaldehyde and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone.
Applications De Recherche Scientifique
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been used in a range of scientific research applications, including as a tool for studying the central nervous system and as a potential treatment for various diseases. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have an affinity for the dopamine transporter, and studies have suggested that it may have potential as a treatment for Parkinson's disease and other dopamine-related disorders. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been used as a tool for studying the effects of drugs on the central nervous system, as it can act as a competitive inhibitor of the dopamine transporter.
Propriétés
Numéro CAS |
49747-55-9 |
|---|---|
Nom du produit |
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone |
Formule moléculaire |
C25H26N2O |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1,3-diphenyl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)20-24(21-10-4-1-5-11-21)27-18-16-26(17-19-27)23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
Clé InChI |
BATDJYIYGYYDHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



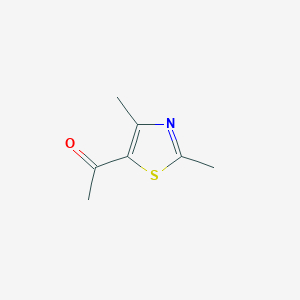
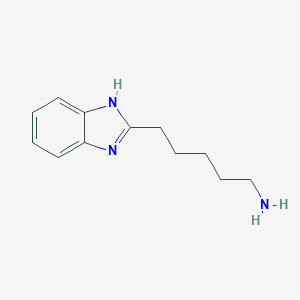
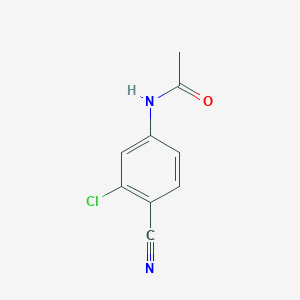
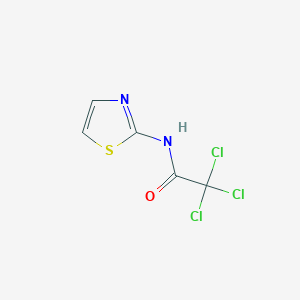
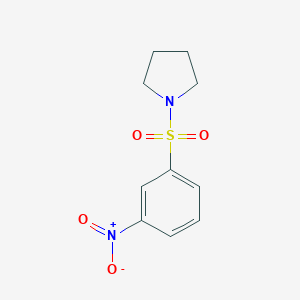
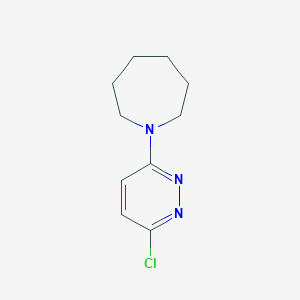
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
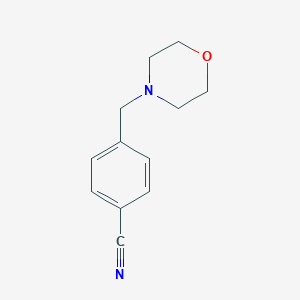
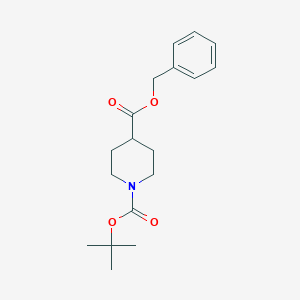
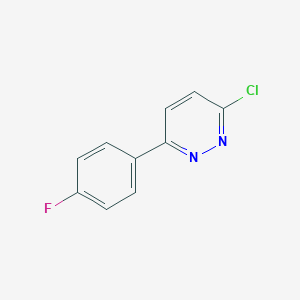
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
